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1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Cat. No.: B1284812
CAS No.: 953743-03-8
M. Wt: 226.7 g/mol
InChI Key: WVBLWBNJTVTDBZ-UHFFFAOYSA-N
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Description

Significance within Contemporary Chemical Research

While specific research solely dedicated to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol is not extensively documented in publicly available literature, its significance can be inferred from the intense research interest in structurally similar compounds. The core structure of this compound is recognized as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. The strategic placement of the amino and chloro substituents on the phenyl ring, coupled with the hydroxyl group on the piperidine (B6355638) ring, offers multiple points for chemical modification, allowing for the exploration of a wide chemical space for drug discovery.

Contextualization within the Piperidine Compound Class

Piperidine, a six-membered heterocyclic amine, is a ubiquitous structural motif in a vast number of natural products, active pharmaceutical ingredients, and agrochemicals. nih.gov The piperidine ring is a favored scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. Piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.gov The subject compound, this compound, is a member of the arylpiperidine subclass, which is of significant interest for its interactions with various biological targets.

Foundational Research and Historical Trajectories of Analogous Structures

The foundational research that underpins the interest in this compound lies in the extensive investigation of its structural analogues. A closely related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), has been the subject of considerable study and is a key intermediate in the synthesis of several pharmaceutical compounds. innospk.com Research on the 4-arylpiperidin-4-ol scaffold has a rich history in medicinal chemistry, leading to the development of numerous important drugs. The exploration of this chemical framework continues to be an active area of investigation, with scientists exploring new derivatives and applications. For example, derivatives of 4-amino-4-phenylpiperidines have been investigated for various therapeutic applications. google.com

More complex molecules incorporating a similar chemical scaffold have been the subject of recent research. For instance, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, a compound that shares the aminophenylpiperidine core, has been developed as a potential new drug for the treatment of several different forms of cancer. google.comnih.gov This highlights the therapeutic potential of this class of compounds.

Delineation of Scholarly Objectives and Research Scope

The scholarly objectives surrounding this compound and its analogues are primarily focused on the following areas:

Synthesis of Novel Derivatives: The development of efficient and versatile synthetic routes to new derivatives of the core scaffold is a primary objective. This allows for the systematic exploration of structure-activity relationships.

Pharmacological Screening: The evaluation of these new derivatives against a range of biological targets to identify potential therapeutic applications is a key research activity. This includes screening for anticancer, anti-infective, and neurological activities.

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how modifications to the chemical structure of these compounds affect their biological activity is crucial for the rational design of more potent and selective drug candidates.

Pharmacokinetic Profiling: The study of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential to assess their potential as viable drug candidates.

The scope of research is broad, encompassing synthetic organic chemistry, medicinal chemistry, pharmacology, and computational modeling to design and evaluate new chemical entities based on the this compound scaffold.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
IUPAC Name This compound
CAS Number 953743-03-8
Canonical SMILES C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl
InChI Key WVBLWBNJTVTDBZ-UHFFFAOYSA-N
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Properties of the Analogous Compound: 4-(4-Chlorophenyl)piperidin-4-ol

For the purpose of providing context, the following table details the properties of the closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol. innospk.comchemicalbook.com

PropertyValue
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance White to creamy-white crystalline powder
Melting Point 137-140 °C
Boiling Point 344.5±42.0 °C (Predicted)
Water Solubility 340 mg/L (20 ºC)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O B1284812 1-(4-Amino-2-chlorophenyl)piperidin-4-ol CAS No. 953743-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLWBNJTVTDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Amino 2 Chlorophenyl Piperidin 4 Ol

Strategic Design and Synthetic Route Development

The construction of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol can be approached through several convergent strategies, primarily involving the formation of the crucial C-N bond between the substituted phenyl ring and the piperidine (B6355638) moiety. The choice of strategy is often dictated by the availability of starting materials, desired purity, and scalability.

Precursor Transformations and Reduction Strategies

A common and effective strategy for the synthesis of this compound involves the transformation of a nitro-substituted precursor. This multi-step approach typically begins with the N-arylation of a suitable piperidine derivative with a nitro-activated aryl halide, followed by the reduction of the nitro group to the desired amine.

One prominent route commences with the reaction of 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) with a suitable reagent to introduce the hydroxyl group at the 4-position of the piperidine ring. Subsequently, the nitro group of the resulting 1-(2-chloro-4-nitrophenyl)piperidin-4-ol intermediate is reduced to an amino group. This reduction is a critical step and can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, is a widely used method due to its high efficiency and the clean nature of the reaction.

A key intermediate in some synthetic pathways is 1-(2-chloro-4-nitrophenyl)piperidine. The strategic placement of the electron-withdrawing nitro and chloro groups on the phenyl ring makes it a versatile precursor. For instance, a two-stage heating reflux method has been developed for related compounds, achieving high yields and purity, which represents a significant improvement over older Ullmann-type coupling approaches. The reduction of the nitro group to form the final amino product is a well-established transformation in organic synthesis.

PrecursorTransformationProduct
1-(2-Chloro-4-nitrophenyl)piperidineHydroxylation at C4, followed by nitro group reductionThis compound
2-Chloro-4-nitroanilineN-alkylation with a protected 4-hydroxypiperidine (B117109), followed by deprotection and reductionThis compound

N-Alkylation and C-Alkylation Approaches on Piperidine Scaffolds

Direct alkylation of piperidine scaffolds provides another versatile avenue for the synthesis of this compound and its derivatives. These approaches can be categorized into N-alkylation, where the bond is formed at the nitrogen atom, and C-alkylation, where a substituent is introduced at a carbon atom of the piperidine ring.

N-Alkylation: This approach involves the reaction of a pre-formed 4-hydroxypiperidine with a suitable 4-amino-2-chlorophenyl electrophile. A common method is the nucleophilic substitution reaction between piperidin-4-ol and an activated aryl halide, such as 1-bromo-2-chloro-4-nitrobenzene, followed by reduction of the nitro group. The reactivity of the aryl halide is crucial for the success of this reaction.

C-Alkylation: While less direct for the synthesis of the title compound, C-alkylation strategies are important for creating substituted piperidine rings that can then be further functionalized. For instance, alkylation of 1-substituted 4-piperidones can introduce various groups at the 3-position. ug.edu.pl These modified piperidones can then undergo further reactions, such as Grignard addition, to install the desired aryl and hydroxyl groups.

Recent advancements have focused on developing modular approaches to simplify piperidine synthesis. A two-stage process combining biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling has been shown to efficiently form new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts. This strategy highlights a shift towards more efficient and sustainable synthetic methods.

Carbon-Carbon Bond Formation Methodologies (e.g., Grignard Reaction Applications for Piperidinol Synthesis)

The Grignard reaction is a powerful and widely utilized tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols like this compound. libretexts.org This methodology typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a ketone. wikipedia.org

In the context of synthesizing the target molecule, a common strategy is the addition of a 4-amino-2-chlorophenylmagnesium halide to a protected 4-piperidone (B1582916) derivative. The use of an N-protected piperidinone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, is essential to prevent side reactions with the Grignard reagent.

The Grignard reagent, 4-amino-2-chlorophenylmagnesium bromide, can be prepared from the corresponding 4-bromo-3-chloroaniline. The reaction of this Grignard reagent with the protected 4-piperidone results in the formation of the desired tertiary alcohol. The final step involves the removal of the protecting group from the piperidine nitrogen to yield this compound.

Ketone PrecursorGrignard ReagentProtecting GroupProduct after Deprotection
N-Benzyl-4-piperidone4-Amino-2-chlorophenylmagnesium bromideBenzylThis compound
N-Boc-4-piperidone4-Amino-2-chlorophenylmagnesium bromidetert-Butoxycarbonyl (Boc)This compound

The success of the Grignard reaction is highly dependent on the reaction conditions, including the choice of solvent (typically anhydrous ether or tetrahydrofuran) and the careful exclusion of moisture and air, as Grignard reagents are highly reactive towards protic solvents. wikipedia.org

Reductive Amination Protocols for Piperidine Derivatives

Reductive amination is a versatile and widely used method for the formation of C-N bonds, and it represents a key strategy for the synthesis of N-substituted piperidines. chim.it This reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a reductive amination approach would involve the reaction of 4-amino-2-chlorophenol (B1200274) with a suitable piperidin-4-one derivative. nih.govnih.gov The choice of reducing agent is critical for the success of this reaction, with common reagents including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation.

A plausible synthetic route could involve the reductive amination of 4-amino-2-chlorophenol with a protected 4-piperidone, followed by deprotection. The hydroxyl group on the phenol (B47542) may require protection during the reaction to prevent unwanted side reactions.

The development of double reductive amination (DRA) on dicarbonyl compounds has provided a straightforward tool to access the piperidine skeleton efficiently. chim.it While not directly applicable to the title compound in a single step, this methodology underscores the power of reductive amination in constructing complex piperidine derivatives.

Catalyst Development and Mechanistic Insights in Synthesis

The formation of the C-N bond between the aryl group and the piperidine nitrogen is a pivotal step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for this transformation. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. libretexts.org The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium amide complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The development of highly active and versatile catalyst systems has been crucial to the success of the Buchwald-Hartwig amination. The choice of ligand coordinated to the palladium center plays a critical role in the efficiency of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have been shown to promote the key steps of the catalytic cycle, particularly the reductive elimination step. wikipedia.org

For the synthesis of this compound, the Buchwald-Hartwig amination can be employed by coupling 4-amino-2-chlorobromobenzene with piperidin-4-ol. The presence of the amino group on the aryl halide can influence the reactivity, and careful optimization of the catalyst, ligand, base, and solvent is often necessary. Mechanistic studies have shown that the nature of the aryl halide and the amine can affect the rate-determining step of the reaction. acs.org For aryl chlorides, oxidative addition is often the rate-limiting step. berkeley.edu

Recent research has also explored the use of more earth-abundant and cost-effective metals, such as nickel, as catalysts for C-N cross-coupling reactions. acs.org These developments offer more sustainable alternatives to palladium-based systems.

Catalyst SystemKey Features
Palladium with Buchwald-type phosphine ligandsHigh efficiency for a broad range of aryl halides and amines. wikipedia.org
Palladium with bidentate phosphine ligands (e.g., BINAP, DPPF)Improved rates and yields for certain substrates. wikipedia.org
Nickel-based catalystsMore sustainable and cost-effective alternative to palladium. acs.org

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of this compound, a key intermediate in the preparation of various pharmacologically active molecules, is highly dependent on the careful optimization of reaction parameters. The primary synthetic route typically involves a carbon-nitrogen (C-N) bond-forming reaction, such as the Buchwald-Hartwig amination, between a derivative of 2-chloroaniline (B154045) and piperidin-4-ol. Achieving high yields and purity requires a systematic investigation of catalysts, ligands, bases, solvents, and temperature.

Detailed research findings have demonstrated that the interplay of these factors is crucial for maximizing the efficiency of the synthesis. The optimization process aims to identify conditions that promote the desired reactivity while minimizing side reactions, such as hydrodehalogenation or the formation of undesired isomers.

Key parameters that are subject to optimization include:

Catalyst System: The choice of the palladium precursor and the phosphine ligand is paramount in Buchwald-Hartwig cross-coupling reactions. Different generations of Buchwald ligands, such as XPhos, SPhos, and RuPhos, have been developed to improve catalytic activity for challenging substrates. The selection is often guided by the electronic and steric properties of the aryl halide and the amine.

Base: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst. Common bases include alkali metal tert-butoxides (e.g., NaOt-Bu, KOt-Bu, CsOt-Bu) and carbonates (e.g., K₂CO₃, Cs₂CO₃). The strength and solubility of the base can significantly influence the reaction rate and yield.

Solvent: The solvent must be capable of dissolving the reactants and the catalyst system while being inert to the reaction conditions. Aprotic polar solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. The choice of solvent can affect catalyst stability and activity.

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the decomposition of the catalyst or the formation of byproducts. Optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion within a reasonable timeframe. Microwave-assisted heating has been shown to significantly reduce reaction times and, in some cases, improve yields for similar amination reactions. nih.gov

A representative optimization study for a palladium-catalyzed C-N cross-coupling reaction is often presented in a tabular format to compare the efficacy of different reaction conditions. The following interactive data table illustrates a typical optimization process for a reaction analogous to the synthesis of the target compound.

Table 1: Illustrative Optimization of Reaction Parameters for a Buchwald-Hartwig Amination
EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOt-BuToluene10075
2Pd₂(dba)₃RuPhosNaOt-BuToluene10082
3Pd(OAc)₂XPhosNaOt-BuToluene10068
4Pd₂(dba)₃XPhosK₂CO₃Toluene10045
5Pd₂(dba)₃XPhosNaOt-BuDioxane10085
6Pd₂(dba)₃XPhosNaOt-BuDioxane8078
7Pd₂(dba)₃XPhosNaOt-BuDioxane11092

Note: The data in this table is representative of optimization studies for this class of reaction and does not correspond to the actual synthesis of this compound, for which specific optimization data is not publicly available.

Comprehensive Spectroscopic and Structural Elucidation of 1 4 Amino 2 Chlorophenyl Piperidin 4 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would provide crucial information for structural assignment.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic (C₆H₃)6.5 - 7.5Multiplets
Piperidine (B6355638) CH-OH3.5 - 4.0Multiplet
Piperidine CH₂-N2.5 - 3.5Multiplets
Piperidine CH₂1.5 - 2.0Multiplets
Amino (NH₂)3.0 - 5.0Broad Singlet
Hydroxyl (OH)1.0 - 5.0Broad Singlet

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with APT

A ¹³C NMR spectrum, often acquired with an Attached Proton Test (APT) experiment, would reveal the number of unique carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
Aromatic C-Cl120 - 130
Aromatic C-N140 - 150
Aromatic C-H110 - 130
Piperidine C-OH60 - 70
Piperidine C-N40 - 60
Piperidine C20 - 40

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMBC, HSQC)

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, providing critical information about the connectivity of the different fragments of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It would be expected to show a prominent pseudomolecular ion, [M+H]⁺, corresponding to the protonated molecule. The high-resolution measurement of this ion would provide the exact mass, which could be used to confirm the molecular formula C₁₁H₁₅ClN₂O.

Electron Impact Mass Spectrometry (EI-MS)

EI-MS is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the compound. Expected fragments for this compound would likely arise from the cleavage of the piperidine ring and the loss of functional groups such as the hydroxyl and amino groups.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

The infrared (IR) and Fourier-Transform Infrared (FT-IR) spectrum of this compound is characterized by the vibrational modes of its distinct functional groups: the primary amino group (-NH₂), the hydroxyl group (-OH), the substituted benzene (B151609) ring, the piperidine ring, and the carbon-chlorine bond. While a specific experimental spectrum for this exact molecule is not publicly available, a detailed analysis can be compiled based on the characteristic absorption frequencies of these moieties in analogous compounds. researchgate.netresearchgate.netias.ac.inresearchgate.net

The spectrum can be divided into several key regions:

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

O-H Stretching: A broad and intense absorption band is expected in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding. libretexts.org

N-H Stretching: The primary amino group (-NH₂) will typically exhibit two bands: an asymmetric stretching vibration around 3500-3400 cm⁻¹ and a symmetric stretching vibration near 3400-3300 cm⁻¹. researchgate.net The presence of two peaks is a clear indicator of a primary amine. udel.edu

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretching vibrations from the piperidine ring will produce strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org

Mid-Frequency Region (2000-1000 cm⁻¹): This "fingerprint" region contains a wealth of information from bending vibrations and other stretching modes.

N-H Bending: The scissoring vibration of the primary amine is expected to produce a medium to strong band in the 1650-1580 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations within the benzene ring typically give rise to a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.netlibretexts.org

C-H Bending: Aliphatic C-H bending vibrations (scissoring) of the CH₂ groups in the piperidine ring are found around 1465 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected in the 1340-1250 cm⁻¹ range. The aliphatic C-N stretching from the piperidine ring will also absorb in this region, typically between 1250 and 1020 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the secondary alcohol in the piperidinol ring will produce a strong band in the 1100-1000 cm⁻¹ region. udel.edu

Low-Frequency Region (below 1000 cm⁻¹): This region includes out-of-plane bending vibrations and the C-Cl stretching mode.

C-H Out-of-Plane Bending: The aromatic C-H out-of-plane ("oop") bending vibrations occur between 900-675 cm⁻¹ and the pattern is indicative of the substitution on the benzene ring. vscht.cz

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to give rise to a strong band in the 800-600 cm⁻¹ region. ias.ac.in

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3300 (two bands)Medium
O-H Stretch (H-bonded)Hydroxyl (-OH)3400 - 3200Strong, Broad
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Weak-Medium
C-H Stretch (Aliphatic)Piperidine Ring (-CH₂)2960 - 2850Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-Strong
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450 (multiple bands)Medium-Sharp
C-H Bend (Aliphatic)Piperidine Ring (-CH₂)~1465Medium
C-N Stretch (Aromatic)Aryl-Amine1340 - 1250Medium-Strong
C-O Stretch (Secondary Alcohol)C-OH1100 - 1000Strong
C-Cl StretchChloro-Aromatic800 - 600Strong

X-ray Crystallography for Solid-State Structure Determination (as applied to related piperidine derivatives)

While the specific crystal structure of this compound has not been reported in the surveyed literature, its solid-state conformation can be reliably predicted based on extensive X-ray crystallographic studies of related N-aryl and 4-hydroxypiperidine (B117109) derivatives. researchgate.net

The piperidine ring, a six-membered saturated heterocycle, overwhelmingly adopts a chair conformation in the solid state to minimize steric and torsional strain. researchgate.net This is the most stable arrangement for the ring. In this conformation, the substituents on the ring can occupy either axial or equatorial positions.

For this compound, the following structural features are anticipated:

Piperidine Ring Conformation: The piperidine ring will exist in a chair conformation.

Substituent Positions:

The bulky 4-amino-2-chlorophenyl group attached to the nitrogen atom (N1) is expected to occupy an equatorial position . This arrangement minimizes steric hindrance with the axial hydrogens on the piperidine ring.

The hydroxyl group at the C4 position can exist in either an axial or equatorial position. The preferred orientation is often influenced by crystal packing forces and intermolecular hydrogen bonding. However, in many 4-substituted piperidinols, the hydroxyl group also favors the equatorial position to reduce steric interactions.

Bond Lengths and Angles: The C-C and C-N bond lengths within the piperidine ring will be typical for sp³ hybridized atoms, generally in the range of 1.52-1.54 Å and 1.47-1.49 Å, respectively. The bond angles within the ring are expected to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the heteroatom and substituents.

The table below provides typical crystallographic parameters for a substituted piperidine ring based on data from related structures.

ParameterTypical Value Range
C-C Bond Length (ring)1.52 - 1.54 Å
C-N Bond Length (ring)1.47 - 1.49 Å
C-O Bond Length1.42 - 1.44 Å
C-C-C Bond Angle (ring)109° - 112°
C-N-C Bond Angle (ring)109° - 112°
Piperidine Ring ConformationChair

Elemental Compositional Analysis

The elemental composition of a pure compound is a fundamental characteristic that can be determined theoretically from its molecular formula and confirmed experimentally through techniques such as combustion analysis. The molecular formula for this compound is C₁₁H₁₅ClN₂O .

The molecular weight of the compound is calculated from the atomic weights of its constituent elements:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Chlorine (Cl): 35.453 u

Nitrogen (N): 14.007 u

Oxygen (O): 15.999 u

Molecular Weight Calculation: (11 × 12.011) + (15 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999) = 226.70 g/mol

From the molecular formula and weight, the theoretical percentage composition of each element can be determined. This data is crucial for verifying the purity of a synthesized sample.

The percentage composition is calculated as follows:

% Carbon (C): (11 × 12.011 / 226.70) × 100% = 58.27%

% Hydrogen (H): (15 × 1.008 / 226.70) × 100% = 6.67%

% Chlorine (Cl): (1 × 35.453 / 226.70) × 100% = 15.64%

% Nitrogen (N): (2 × 14.007 / 226.70) × 100% = 12.35%

% Oxygen (O): (1 × 15.999 / 226.70) × 100% = 7.06%

The table below presents the elemental composition of this compound.

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Percentage (%)
CarbonC12.01111132.12158.27
HydrogenH1.0081515.1206.67
ChlorineCl35.453135.45315.64
NitrogenN14.007228.01412.35
OxygenO15.999115.9997.06
Total 226.707 100.00

Theoretical and Computational Chemistry Approaches for 1 4 Amino 2 Chlorophenyl Piperidin 4 Ol

Quantum Mechanical Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties. A typical DFT study on 1-(4-Amino-2-chlorophenyl)piperidin-4-ol would involve the following analyses.

This foundational step involves calculating the molecule's most stable three-dimensional structure, known as its ground-state geometry. The process computationally adjusts bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The resulting data would typically be presented in a table comparing calculated parameters to experimental values if available from techniques like X-ray crystallography.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A study on this compound would calculate the energies of these orbitals and the resulting energy gap, providing insight into its electronic behavior and stability.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This visual tool is invaluable for predicting how the molecule will interact with other chemical species and for identifying potential sites for hydrogen bonding and reactive attacks.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis quantifies the stability gained from these interactions, offering deeper insight into the molecule's internal electronics than a simple orbital view.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies for the optimized geometry of this compound, researchers could assign specific vibrational modes (e.g., stretching, bending) to experimentally observed spectral bands, aiding in the structural confirmation of the compound.

Quantitative Chemical Reactivity Descriptors Derivation

Using the energies of the HOMO and LUMO, a range of global chemical reactivity descriptors can be calculated. These quantities provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile ( χ²/2η ).

Without a dedicated computational study, the values for these descriptors for this compound remain undetermined.

Conformational Analysis and Stereochemical Prediction

Conformational Analysis of the Piperidine (B6355638) Ring:

The piperidine ring is not planar and typically adopts a stable, low-energy chair conformation. This is a critical factor in determining the spatial arrangement of its substituents and, consequently, its interaction with biological targets. For the related compound, 4-(4-chlorophenyl)piperidin-4-ol (B141385), X-ray crystallography has confirmed that the piperidine ring exists in a nearly ideal chair conformation. nih.govresearchgate.net In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the case of this compound, the bulky 4-amino-2-chlorophenyl group attached to the nitrogen atom would be expected to preferentially occupy an equatorial position to minimize steric hindrance. This would orient the hydrogen atom on the nitrogen in the axial position. Similarly, at the C4 position, there will be an energetic preference for the larger substituent to be in the equatorial position.

The analysis of 4-(4-chlorophenyl)piperidin-4-ol revealed that the hydroxyl group and the N-H hydrogen atom occupy the axial positions, while the 4-chlorophenyl group is in the equatorial position. nih.govresearchgate.net This arrangement is considered very typical for 4-arylpiperidin-4-ol scaffolds.

Stereochemical Prediction:

The stereochemistry of this compound is centered around the C4 atom, which is a stereocenter if the molecule is considered in a specific conformation. The chair-flipping of the piperidine ring can interconvert stereoisomers. However, the presence of bulky substituents often locks the ring into a preferred conformation.

Computational methods like molecular mechanics and quantum chemistry calculations can be employed to predict the most stable conformations and the energy barriers between them. These calculations would involve systematically rotating the bonds connected to the piperidine ring and the aromatic ring to map out the potential energy surface and identify the global and local energy minima.

For a comprehensive theoretical study, the following parameters would be calculated:

Dihedral Angles: These angles describe the rotation around the bonds and are crucial for defining the ring's puckering and the orientation of substituents.

Bond Lengths and Angles: These define the basic geometry of the molecule.

Relative Energies: By calculating the energies of different conformations, the most stable stereoisomers can be predicted.

The table below illustrates the kind of data that would be generated from such a computational analysis, based on the crystallographic data of the analogous compound 4-(4-chlorophenyl)piperidin-4-ol. researchgate.net

Torsion AngleValue (°)
C2—C3—C4—O4-64.46
C6—C5—C4—O460.81
C5—C6—N1—H165.0
C3—C2—N1—H1-64.8

This data is for the related compound 4-(4-chlorophenyl)piperidin-4-ol and is presented here as an example of the outputs of conformational analysis. researchgate.net

Further computational studies could also explore the impact of solvent on the conformational equilibrium and predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to validate the predicted structures.

Derivatization Chemistry and Structure Relationship Studies for 1 4 Amino 2 Chlorophenyl Piperidin 4 Ol Analogs

Rational Design and Synthesis of Functionalized Derivatives

The rational design of analogs of 1-(4-amino-2-chlorophenyl)piperidin-4-ol is rooted in established medicinal chemistry principles aimed at optimizing pharmacological profiles. Strategies often involve creating chimeric molecules that combine structural features from different bioactive compounds or systematically modifying the core scaffold to probe interactions with biological targets. nih.gov The synthesis of the core N-aryl-substituted 4-piperidone (B1582916), a precursor to the piperidin-4-ol, can be achieved through various methods, including the reaction of 1,5-dichloro-3-pentanone with appropriately substituted anilines or via an exchange reaction between an N-activated piperidinium (B107235) salt and an aniline (B41778). acs.org More modern, modular approaches allow for a highly flexible and diastereoselective synthesis of substituted piperidin-4-ols from readily available imines, propargyl Grignard reagents, and carboxylic acids, providing access to a wide range of derivatives with a free piperidine (B6355638) nitrogen for further functionalization. nih.gov

Chemical Modifications at the Piperidine Nitrogen and Carbon Positions

The piperidine ring is a key structural motif in medicinal chemistry, and methods for its functionalization are crucial for developing new therapeutic agents. nih.gov While the nitrogen of the parent compound is already substituted with the 4-amino-2-chlorophenyl group, further derivatization can occur at the amino group of this substituent.

Modifications at the carbon positions of the piperidine ring offer a powerful tool for tuning a molecule's properties. Recent advances have enabled the direct α-functionalization of N-protected piperidines. For instance, a one-pot Negishi cross-coupling reaction allows for the direct α-arylation of a protected 4-hydroxy piperidine, proceeding with high levels of 2,4-cis-diastereoselectivity. nih.gov This methodology is particularly valuable for introducing pharmaceutically-relevant heteroaryl bromides. nih.gov Furthermore, the 4-position can be modified; for example, the hydroxyl group can be converted into a methylene (B1212753) group via a Wittig olefination of the corresponding piperidone precursor. nih.gov This methylene group can then undergo further transformations, such as hydroboration-oxidation to install a hydroxymethyl group, providing another point for derivatization. nih.gov Late-stage α-functionalization through iminium ion formation followed by nucleophilic addition represents another robust strategy for modifying the piperidine core. acs.org

Substituent Effects on the Chlorophenyl Moiety

The nature and position of substituents on the N-aryl ring are critical determinants of biological activity. Structure-activity relationship (SAR) studies on related piperidine derivatives, designed as inhibitors of enzymes like Mycobacterium tuberculosis MenA, demonstrate the profound impact of these substituents. nih.gov In these studies, various aryl and biaryl isosteres were explored to replace existing moieties, aiming to reduce lipophilicity and improve potency. nih.gov

Systematic evaluation of substituents on the phenyl ring has yielded key insights. For example, in one series, a 4-chlorophenyl analog showed potency comparable to the lead compound, whereas a 4-fluoro analog had lower potency. nih.gov Investigation of disubstituted analogs suggested a preference for para substitution, although ortho groups were also tolerated and did not significantly diminish activity. nih.gov These findings suggest that for the this compound scaffold, modifications to the substitution pattern on the chlorophenyl ring—such as altering the position of the chloro group, replacing it with other halogens (e.g., bromo), or introducing additional substituents—could significantly modulate biological efficacy.

Transformations of the Hydroxyl and Amino Functional Groups

The hydroxyl and amino groups on the this compound scaffold are prime sites for chemical derivatization to alter physicochemical properties like solubility, polarity, and hydrogen bonding capacity. The tertiary alcohol at the C-4 position can undergo reactions such as oxidation to the corresponding piperidone, esterification, or etherification. Selective oxidation of hydroxyl groups, even in the presence of other sensitive functionalities like amino groups, can be achieved using specific reagent systems. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Derivative Libraries

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For piperidine-based scaffolds, SAR investigations have revealed critical insights that guide the design of more potent and selective compounds. nih.govnih.gov By synthesizing and evaluating libraries of analogs where specific parts of the this compound molecule are systematically varied, researchers can map the pharmacophore.

Key areas of modification and their typical impact on activity are summarized below:

N-Aryl Substituents : As discussed previously, the substitution pattern on the phenyl ring is crucial. In studies of related piperidine inhibitors, replacing a benzophenone (B1666685) moiety with various aryl groups like 2-naphthyl or 4-chlorophenyl was found to retain or enhance inhibitory potency and antimicrobial activity. nih.gov This highlights the importance of the electronic nature and steric bulk of this region.

Piperidine Ring Modifications : Introducing substituents on the piperidine ring can enforce specific conformations, which may be more favorable for binding to a biological target. For example, replacing a piperazine (B1678402) ring with a piperidine moiety in certain ligands has been shown to be a key structural element for achieving dual affinity for different receptors. nih.gov

Functional Group Derivatization : Modifying the hydroxyl and amino groups can fine-tune the molecule's polarity and hydrogen-bonding capabilities. Acylation of the amino group or conversion of the hydroxyl group to an ether or ester can alter receptor interactions and pharmacokinetic properties.

The following table summarizes general SAR trends observed in related piperidine derivative libraries.

Molecular ModificationGeneral SAR FindingPotential Impact on ActivityReference
N-Aryl Moiety Substitution at the para position of the phenyl ring is often preferred.Can enhance binding affinity and potency. nih.gov
Piperidine Core Replacement of a piperazine with a piperidine ring.Can be critical for achieving desired receptor selectivity. nih.gov
Piperidine Core Introduction of α-aryl or heteroaryl groups.Can introduce new interaction points with the target protein. nih.gov
Functional Groups Conversion of hydroxyl group to ether/ester.Modulates polarity and can improve cell permeability.

In Silico Approaches to Molecular Interaction Prediction (e.g., molecular docking for related compounds)

Computational, or in silico, methods are indispensable tools in modern drug discovery for predicting how a molecule might interact with its biological target. Techniques like molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are frequently applied to piperidine-based scaffolds to guide the design of new derivatives.

Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and estimating the binding affinity. For derivatives of 2,6-diphenylpiperidin-4-ol, docking studies against the enzyme renin were used to elucidate binding modes and identify key interactions, such as hydrogen bonds and aromatic stacking, that contribute to inhibitory activity. ijpbs.com Similarly, docking studies have been employed to screen large virtual libraries of piperidone derivatives to identify potential lead molecules against pathogens like Helicobacter pylori. researchgate.net In other studies, docking simulations helped to understand the enzymatic inhibition potential of 1-arylsulfonyl-4-phenylpiperazine derivatives. researchgate.net

These computational analyses provide valuable insights that can prioritize the synthesis of compounds with a higher likelihood of success. For the this compound scaffold, docking could be used to predict how modifications at the piperidine ring, the chlorophenyl moiety, or the functional groups would affect binding to a specific target protein. icm.edu.pljetir.org

The table below presents representative findings from molecular docking studies on related piperidine and piperazine scaffolds.

Compound ClassTarget ProteinKey FindingReference
2,6-Diphenylpiperidin-4-ol DerivativesRenin (4PYV)Identified key hydrogen bond acceptors and aromatic rings as essential for binding affinity. ijpbs.com
1-Arylsulfonyl-4-phenylpiperazine Derivativesα-GlucosidaseDocking simulations supported enzyme inhibition data, showing key interactions in the active site. researchgate.net
4-Phenylpiperidin-4-ol Substituted PyrazoleVarious bacterial and fungal receptorsRevealed superior interactions compared to standard drugs, with binding energies of –8.5 to –10.0 kcal/mol. icm.edu.pl
2,6-Diphenyl piperidone DerivativesH. pylori protein (2B7N)Virtual screening of over 38,000 derivatives identified lead molecules with strong binding potential. researchgate.net

Stereochemical Influence on Molecular Recognition and Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition and biological activity. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a ligand. The introduction of substituents on the piperidine ring of this compound can create chiral centers, leading to the existence of enantiomers and diastereomers.

The conformational preference of the piperidine ring (e.g., chair vs. twist-boat) and the spatial orientation of its substituents (axial vs. equatorial) are critical. Studies on substituted piperidin-4-one oxime ethers have shown that the conformational preference depends on the steric bulk of the substituents at the C-3 and C-5 positions. nih.gov For instance, less hindered compounds tend to adopt a chair conformation, while more sterically hindered analogs prefer a twist-boat conformation, which in turn affects their biological activity. nih.gov

The synthesis of single enantiomers is often crucial for developing effective therapeutics. Methods like kinetic resolution can be used to separate enantiomers of piperidine intermediates, allowing for the synthesis of enantioenriched building blocks for drug discovery. nih.gov The biological evaluation of individual isomers frequently reveals that one enantiomer is significantly more active than the other (the eutomer vs. the distomer). For example, in a series of muscarinic antagonists based on a 4-amino-piperidine scaffold, the introduction of an additional alkyl group was found to be important for biological activity, likely because it reduced the number of possible conformations, pre-organizing the molecule for optimal receptor binding. researchgate.net Therefore, controlling the stereochemistry is a critical aspect of the design and synthesis of potent and selective analogs of this compound.

Advanced Analytical Method Development for 1 4 Amino 2 Chlorophenyl Piperidin 4 Ol

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in assessing the purity of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol and separating it from starting materials, by-products, and degradation products. The optimization of these methods is critical for achieving the desired resolution, sensitivity, and accuracy.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of an efficient HPLC method involves the careful selection and optimization of the stationary phase, mobile phase composition, pH, and detector.

For structurally similar compounds, such as aminopyridine impurities in 3-aminopiperidine dihydrochloride, reversed-phase HPLC methods have been successfully developed. cmes.org A typical approach for this compound would involve a C18 column. The optimization process would focus on the mobile phase, likely a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group, thereby influencing retention and peak shape.

Pre-column derivatization can be employed to enhance the detectability of piperidine-containing compounds. For instance, derivatization with reagents like 4-toluene sulfonyl chloride has been used for the analysis of other piperidine (B6355638) derivatives, allowing for sensitive UV detection. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Aminopiperidine Derivatives

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Optimized for separation of impurities
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents a hypothetical starting point for method development for this compound based on methods for related compounds.

Supercritical Fluid Chromatography (SFC) Method Optimization

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering advantages in terms of speed, reduced solvent consumption, and unique selectivity. For polar compounds like this compound, SFC can provide excellent separation efficiency.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to the presence of polar functional groups (amino and hydroxyl groups), this compound is not ideal for direct GC analysis. However, derivatization can be employed to increase its volatility and thermal stability.

A common derivatization strategy involves silylation of the hydroxyl and amino groups. For instance, a GC-MS method was developed for the analysis of 1-(3-chlorophenyl)piperazine, a related compound, where derivatization was a key step. nih.gov The analysis of piperidine as a genotoxic impurity has also been achieved using headspace GC. google.com

Table 2: Potential GC Method Parameters for Derivatized this compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient optimized for separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table outlines a potential GC method following derivatization, based on general principles and methods for similar compounds.

Chiral Chromatography for Enantiomeric and Diastereomeric Separations

Since this compound contains a stereocenter at the 4-position of the piperidine ring, it can exist as a pair of enantiomers. If synthesized from chiral precursors or if other stereocenters are present in related structures, diastereomers may also be formed. Chiral chromatography is essential for the separation and quantification of these stereoisomers.

Both HPLC and SFC can be utilized for chiral separations using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using cellulose-based CSPs in HPLC. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol), is optimized to achieve the best separation. Pre-column derivatization with a chiral derivatizing agent can also be used to form diastereomers that can be separated on a standard achiral column. researchgate.net

Coupled Analytical Techniques (e.g., LC-MS, SFC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the identification and quantification of this compound and its impurities.

LC-MS is particularly valuable for impurity profiling, as it can provide molecular weight information for unknown peaks, aiding in their structural elucidation. A sensitive LC-MS/MS method can be developed for the trace-level quantification of potential genotoxic impurities. nih.govalternative-therapies.com The optimization of MS parameters, such as the ionization source (e.g., electrospray ionization - ESI) and fragmentation conditions, is crucial for achieving high sensitivity and selectivity.

SFC-MS combines the high-speed separation of SFC with the sensitive and selective detection of MS. The use of N-(4-aminophenyl)piperidine as a derivatization agent has been shown to significantly enhance the signal in SFC-MS analysis of organic acids, demonstrating the compatibility of the aminophenylpiperidine scaffold with this technique. nsf.govresearchwithrowan.comresearchgate.net

Quantitative Analysis Methodologies

Accurate and precise quantitative analysis of this compound is essential for process control and quality assurance. HPLC with UV detection is a commonly used technique for assay determination. The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness.

For the quantification of trace-level impurities, more sensitive techniques such as LC-MS/MS may be required. The development of a quantitative LC-MS/MS method would involve the use of an internal standard and the optimization of multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard to ensure high selectivity and sensitivity. nih.govalternative-therapies.com

Table 3: Key Validation Parameters for a Quantitative HPLC Method

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10

| Specificity | No interference from blank, placebo, or impurities |

This table summarizes typical acceptance criteria for the validation of a quantitative analytical method.

Development of Impurity Profiling and Stability-Indicating Methods

A thorough literature search reveals a significant lack of publicly available information specifically detailing the impurity profile or established stability-indicating methods for this compound. However, based on the chemical structure of the molecule, which features a substituted aniline (B41778) ring and a piperidinol moiety, potential pathways for degradation and the formation of related impurities can be postulated. These insights guide the development of appropriate analytical methodologies.

Potential Impurities:

Process-related impurities for this compound would largely depend on the specific synthetic route employed. Common impurities could include starting materials, intermediates, by-products from incomplete reactions or side reactions, and reagents used in the synthesis. Without a defined synthetic pathway, a definitive list of process-related impurities cannot be provided.

Degradation products are impurities that form when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation. For this compound, the primary sites susceptible to degradation are the amino group on the phenyl ring and the piperidinol ring.

Forced Degradation Studies:

To proactively identify potential degradation products, forced degradation (or stress testing) is an indispensable tool. In a typical study, the compound would be subjected to the following conditions:

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures. The amino group could be susceptible to hydrolysis or other acid-catalyzed reactions.

Basic Hydrolysis: Exposure to a base (e.g., 0.1 N NaOH) at elevated temperatures. The chloro-substituted phenyl ring might undergo nucleophilic substitution under harsh basic conditions.

Oxidative Degradation: Reaction with an oxidizing agent (e.g., 3% H₂O₂). The aromatic amine is a primary target for oxidation, potentially leading to N-oxides or colored degradation products.

Thermal Degradation: Heating the solid drug substance to high temperatures. This can reveal thermally labile aspects of the molecule.

Photolytic Degradation: Exposing the drug substance to UV and visible light to assess its photosensitivity. Aromatic amines are often susceptible to photolytic degradation.

The results of these studies are crucial for understanding the degradation pathways and for ensuring that the developed analytical method can separate the active ingredient from all potential degradation products.

Development of a Stability-Indicating Method:

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the most common and suitable approach.

The development of such a method would involve a systematic optimization of various chromatographic parameters:

Column: A C18 column is often a good starting point for molecules of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is a critical parameter for achieving good peak shape and resolution, especially for a compound with a basic amino group.

Detection Wavelength: The UV spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax), which would provide the highest sensitivity.

Flow Rate and Column Temperature: These parameters are adjusted to optimize the analysis time and resolution.

Hypothetical Chromatographic Conditions:

While specific experimental data is not available, a hypothetical set of starting conditions for an HPLC method could be proposed as a foundation for method development.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with triethylamine
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Validation of the Stability-Indicating Method:

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing that the peaks for the main compound and its potential impurities are well-resolved.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Hypothetical Validation Data Summary:

The following table presents a hypothetical summary of the validation parameters for a stability-indicating HPLC method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peakComplies
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration for assay50-150 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%Repeatability: 0.8%, Intermediate Precision: 1.2%
LOD Signal-to-noise ratio of 3:10.05 µg/mL
LOQ Signal-to-noise ratio of 10:10.15 µg/mL
Robustness RSD of results should be within acceptable limitsComplies

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Modern organic synthesis is increasingly driven by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in For the synthesis of highly substituted piperidines, this has led to the development of novel strategies that move beyond traditional, often multi-step and inefficient methods. ajchem-a.com

Key advancements include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly improving efficiency and atom economy. growingscience.comresearchgate.net One-pot synthesis of functionalized piperidines using various catalysts is a prime example of this approach. growingscience.com

Green Solvents and Catalysts: There is a growing emphasis on using environmentally benign solvents like water or conducting reactions under solvent-free conditions. ajchem-a.comresearchgate.net The use of non-toxic, recyclable catalysts, such as sodium lauryl sulfate (B86663) or citric acid, further enhances the sustainability of these synthetic routes. growingscience.com A new method for producing 2-aminomethylpiperidine, for instance, was developed using selective hydrogenolysis of a bio-renewable furan (B31954) derivative. rsc.org

Advanced Catalytic Systems: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become invaluable for the synthesis of N-aryl piperidines. rsc.org High-throughput experimentation is being used to rapidly screen and identify optimal catalysts and reaction conditions to overcome previous limitations, enabling the coupling of piperidines with a wider range of aromatic compounds. acs.org

Modular and Biocatalytic Approaches: A recently unveiled method simplifies piperidine (B6355638) synthesis by combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.netsciencedaily.com This modular strategy streamlines the creation of complex, three-dimensional molecules and can reduce lengthy 7-17 step processes to just 2-5 steps, drastically improving efficiency. news-medical.net

Table 1: Comparison of Synthetic Strategies for Piperidine Derivatives
StrategyKey FeaturesAdvantagesRelevance to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol
Traditional Synthesis (e.g., Dieckman)Multi-step, linear sequences.Well-established and understood.Often inefficient with lower yields and significant waste. nih.govresearchgate.net
Multicomponent Reactions (MCRs)Three or more reactants in a single pot. growingscience.comHigh atom economy, reduced steps, operational simplicity. rasayanjournal.co.inOffers a more direct and efficient route to highly substituted piperidine cores.
Palladium-Catalyzed C-N CouplingFormation of a bond between an aryl group and the piperidine nitrogen. rsc.orgHigh generality, applicable to a wide range of substrates. rsc.orgDirectly applicable for constructing the N-aryl bond in the target molecule.
Biocatalytic & Modular SynthesisCombines enzymatic reactions with modern cross-coupling. news-medical.netsciencedaily.comHighly selective, reduces multiple steps into a few, cost-effective. news-medical.netRepresents a cutting-edge approach to creating complex piperidine analogs efficiently.

Advanced Spectroscopic Techniques for Real-Time Analysis

The optimization and control of chemical manufacturing processes are greatly enhanced by real-time monitoring. Process Analytical Technology (PAT) has become a central component in modern pharmaceutical synthesis, allowing for data-rich, continuous-flow processing. nih.govhitec-zang.de For a multi-step synthesis that could produce a compound like this compound, integrating advanced spectroscopic tools is crucial.

These techniques enable:

In-Situ Reaction Monitoring: Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV/Vis can be used directly within the reaction vessel to track the consumption of reactants and the formation of intermediates and products in real time. nih.govresearchgate.netacs.org

Kinetic and Mechanistic Insights: Real-time data allows for the detailed analysis of reaction kinetics, helping to understand the underlying mechanism and identify potential bottlenecks or side reactions. hitec-zang.de

Enhanced Process Control: By continuously monitoring critical process parameters, manufacturers can ensure the reaction proceeds optimally, leading to higher yields, improved purity, and greater safety. nih.gov A fully integrated system might use different techniques at various stages; for example, NMR to monitor a nitration, UV/Vis for a hydrolysis, and IR for a hydrogenation, all feeding data into a central control system. hitec-zang.deresearchgate.net

Table 2: Application of Advanced Spectroscopic Techniques in Piperidine Synthesis
TechniqueInformation ProvidedMode of ApplicationSpecific Use Case
In Situ Infrared (IR) SpectroscopyChanges in functional groups, reaction initiation, and endpoint. acs.orgFiber-optic probes inserted directly into the reactor.Monitoring the formation or consumption of carbonyl or amine groups during the synthesis.
Process NMR SpectroscopyQuantitative measurement of reactants, intermediates, and products. nih.govFlow-through NMR cells connected to the reaction stream.Quantifying isomeric ratios and tracking the progress of C-N coupling reactions. nih.gov
UV/Vis SpectroscopyConcentration of chromophoric species. researchgate.netFlow cells integrated into the process line.Monitoring reactions involving aromatic compounds, such as the starting material 2-chloro-4-nitroaniline.
Raman SpectroscopyMolecular vibrations, similar to IR but less sensitive to water.Non-invasive analysis through a viewing window on the reactor.Real-time analysis of reactions in aqueous media or crystallization processes.

Integration of Machine Learning and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. acs.org These computational tools can analyze vast datasets of chemical reactions and biological activities to predict outcomes, suggest novel structures, and optimize synthetic pathways. iscientific.orgpreprints.org

Key applications in the context of piperidine chemistry include:

Computer-Assisted Synthesis Planning (CASP): AI algorithms can perform retrosynthetic analysis to propose the most efficient and cost-effective routes to a target molecule. iscientific.orgpreprints.org By learning from millions of published reactions, these tools can identify viable pathways that might not be obvious to a human chemist. nih.gov

Property Prediction: ML models can predict the physicochemical and biological properties of hypothetical piperidine derivatives before they are synthesized. tandfonline.comnumberanalytics.com This allows researchers to prioritize candidates with the highest likelihood of success, saving time and resources.

Generative Models for Novel Compound Design: AI can design entirely new molecules with desired characteristics. preprints.org For instance, a generative model could be trained on a dataset of known kinase inhibitors to propose novel piperidine-based structures, like analogs of this compound, that are optimized for potency and selectivity. pmarketresearch.com

Reaction Optimization: AI platforms connected to automated synthesis machines can systematically explore a vast array of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation, often doubling the average yield of difficult reactions. technologynetworks.com

Table 3: Role of AI and Machine Learning in Piperidine Drug Discovery
Application AreaAI/ML Tool/TechniqueFunctionImpact
Compound DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs) preprints.orgDesigns novel molecular structures with desired properties.Accelerates the discovery of new drug candidates.
Synthesis PlanningRetrosynthesis Prediction Algorithms (e.g., Neural Networks) preprints.orgSuggests optimal and efficient synthetic routes.Reduces time and cost of chemical synthesis. iscientific.org
Property PredictionQuantitative Structure-Activity Relationship (QSAR) Models tandfonline.comPredicts biological activity and physicochemical properties.Prioritizes the most promising compounds for synthesis.
Reaction OptimizationFeedback-Loop Algorithms with Automated Platforms technologynetworks.comSystematically finds the best reaction conditions.Maximizes reaction yields and minimizes experimental effort.

Exploration of Mechanistic Pathways through Advanced Computational Models

A deep understanding of reaction mechanisms is fundamental to developing better and more selective synthetic methods. Advanced computational models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of chemical transformations in heterocyclic chemistry. numberanalytics.comscilit.com

For the synthesis of this compound and its analogs, computational modeling can:

Predict Reactivity and Stability: DFT calculations can predict the electronic structure and stability of reactants, intermediates, and products, offering insights into the feasibility of a proposed reaction. numberanalytics.commdpi.com

Map Reaction Pathways: Researchers can model the entire reaction coordinate, identifying transition states and calculating activation energy barriers. researchgate.netacs.org This helps explain why certain products are formed preferentially and can guide the design of catalysts that favor a desired pathway.

Elucidate Selectivity: In cases where multiple isomers can be formed, computational models can predict the regioselectivity of a reaction, such as in the addition of a nucleophile to a heterocyclic aryne. nih.gov

Analyze Non-Covalent Interactions: These models are crucial for understanding the subtle interactions between a substrate and a catalyst that often govern the stereoselectivity of a reaction. A DFT study on piperidine adsorbed on silver nanoparticles, for example, successfully reproduced SERS spectra by modeling the complex formed between a deprotonated piperidine and a silver cation. mdpi.com

Table 4: Computational Methods for Mechanistic Analysis in Piperidine Chemistry
Computational MethodPrimary FunctionKey Insights Provided
Density Functional Theory (DFT)Calculates the electronic structure of molecules. numberanalytics.comTransition state energies, reaction energy profiles, stability of intermediates, spectroscopic properties. mdpi.comacs.org
Molecular Mechanics (MM)Simulates large systems using classical physics principles. numberanalytics.comConformational analysis of large molecules and prediction of stable geometries.
Quantum Theory of Atoms in Molecules (QTAIM)Analyzes the topology of the electron density.Nature of chemical bonds and non-covalent interactions.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules over time. researchgate.netBinding modes of a ligand in a protein active site, conformational flexibility. nih.gov

Synergistic Research Across Disciplines in Piperidine Chemistry

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas. researchgate.netarizona.edu The continued success in developing piperidine-based pharmaceuticals, including potential drugs derived from this compound, hinges on synergistic collaboration across multiple scientific disciplines.

This interdisciplinary approach involves:

Medicinal and Synthetic Chemistry: Chemists design and synthesize novel piperidine derivatives, developing efficient and scalable routes. arizona.eduresearchgate.net

Computational Chemistry and Molecular Modeling: Computational scientists use AI and physics-based models to design compounds, predict their properties, and elucidate binding interactions with biological targets. nih.govresearchgate.net

Pharmacology and Biology: Biologists and pharmacologists test the synthesized compounds in cellular and animal models to evaluate their efficacy, selectivity, and mechanism of action.

Process Chemistry and Chemical Engineering: These experts focus on translating laboratory-scale syntheses into safe, robust, and economically viable large-scale manufacturing processes, often employing PAT and continuous-flow technologies. researchgate.net

The integration of these fields creates a powerful feedback loop where computational predictions guide synthetic efforts, and experimental biological data refines the computational models. This synergy is essential for navigating the complexities of modern drug discovery and for unlocking the full therapeutic potential of the piperidine nucleus. pmarketresearch.comthieme-connect.com

Table 5: Interdisciplinary Roles in the Development of Piperidine-Based Therapeutics
DisciplineCore ContributionExample Activity
Medicinal ChemistryDesign and synthesis of new molecular entities.Synthesizing a library of analogs based on the this compound scaffold.
Computational ChemistryIn silico design, property prediction, and mechanistic studies. tandfonline.comRunning docking simulations to predict how derivatives bind to a target protein. nih.gov
Molecular BiologyTarget identification, validation, and assay development.Performing enzymatic assays to measure the inhibitory activity (IC50) of new compounds.
PharmacologyEvaluation of drug effects in biological systems (in vitro and in vivo).Assessing the efficacy of a lead compound in an animal model of disease.
Process ChemistryDevelopment of scalable and sustainable synthesis.Optimizing the final synthetic step for large-scale production under cGMP conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-Amino-2-chlorobenzyl chloride and piperidin-4-ol under basic conditions (e.g., K₂CO₃ or NaOH). Solvents like ethanol or methanol are typically used, with heating (60–80°C) to enhance reaction kinetics. Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of benzyl chloride to piperidin-4-ol) and inert atmospheres to prevent oxidation of the amino group .
  • Characterization : Post-synthesis, confirm purity via HPLC or GC-MS. Structural validation employs ¹H/¹³C NMR (e.g., δ ~1.5–2.5 ppm for piperidine protons) and FT-IR (O-H stretch at ~3200–3400 cm⁻¹) .

Q. How does the chlorophenyl substituent influence the compound’s reactivity in substitution or oxidation reactions?

  • Reactivity Analysis : The 2-chloro group acts as an electron-withdrawing substituent, directing electrophilic attacks to the para position of the phenyl ring. Oxidation of the hydroxyl group (e.g., with KMnO₄) yields a ketone derivative, while halogenation (SOCl₂) replaces the hydroxyl with chlorine. Comparative studies with methoxy or bromo analogs show slower reaction kinetics due to steric hindrance from larger substituents .

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

  • Key Techniques :

  • Mass Spectrometry : Molecular ion peaks at m/z ~252 (C₁₁H₁₄ClN₂O⁺) with fragmentation patterns indicating cleavage at the piperidine C-N bond.
  • NMR : Distinct aromatic proton splitting (δ 6.8–7.2 ppm) for the 2-chloro-4-aminophenyl group vs. singlets in methoxy analogs.
  • XRD : Resolve stereochemistry; piperidine chair conformation and dihedral angles between the phenyl and hydroxyl groups differentiate it from 1-(4-hydroxyphenyl) derivatives .

Advanced Research Questions

Q. How can structural discrepancies between X-ray crystallography and computational models be resolved for this compound?

  • Conflict Resolution : Use SHELX software for refinement, adjusting thermal parameters and hydrogen bonding networks. Compare experimental XRD data (e.g., bond lengths: C-Cl ~1.74 Å) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects or solvent inclusion .
  • Case Study : highlights SHELXL’s utility in refining anticonvulsant piperidine derivatives, where torsional angles of the chlorophenyl group were validated against ab initio calculations .

Q. What strategies enhance the compound’s selectivity as a sphingosine kinase 1 (SK1) inhibitor?

  • Structure-Activity Relationship (SAR) : Introduce hydrophobic groups (e.g., octylphenethyl) to the piperidine nitrogen to improve SK1 binding. shows that 4-hydroxy substitution (vs. 3-hydroxy) increases selectivity (15-fold for SK1 over SK2). Molecular docking reveals hydrogen bonding between the hydroxyl group and SK1’s Asp178 residue .
  • Biological Assays : Test inhibition via competitive ELISA (IC₅₀ < 100 nM) and validate specificity using SK2-knockout cell lines .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Stability Analysis :

  • Aqueous Solutions : At pH < 5, protonation of the amino group increases solubility but accelerates hydrolysis of the piperidine ring. Use buffered solutions (pH 7.4) with 10% DMSO for in vitro studies.
  • Oxidative Degradation : LC-MS traces show a 20% degradation product (keto derivative) after 24 hours in PBS + H₂O₂ (0.1%), necessitating antioxidant additives (e.g., ascorbic acid) .

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